molecular formula C11H14N2O4S B2588210 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 1397007-75-8

2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid

Cat. No.: B2588210
CAS No.: 1397007-75-8
M. Wt: 270.3
InChI Key: COVIBUYNNLWFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid (CAS: 325970-25-0) is a sulfur-containing pyridine derivative with the molecular formula C₁₁H₁₄N₂O₄S and a molecular weight of 270.31 g/mol . Structurally, it comprises a 5-hydroxypyridine-3-carbonyl group linked via an amide bond to a 4-methylsulfanyl-substituted butyric acid backbone. The methylsulfanyl (-SCH₃) moiety contributes to its lipophilicity, while the carboxylic acid and hydroxyl groups enhance solubility in polar solvents.

Properties

IUPAC Name

2-[(5-hydroxypyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-18-3-2-9(11(16)17)13-10(15)7-4-8(14)6-12-5-7/h4-6,9,14H,2-3H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVIBUYNNLWFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a hydroxy group at the 5-position and a carbonyl group at the 3-position. This intermediate is then reacted with an amino acid derivative containing a methylsulfanyl group under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives demonstrated IC50 values as low as 4.98 µM against MCF-7 cells, indicating potent anticancer activity . The mechanism of action appears to involve inhibition of key enzymes such as topoisomerase II and VEGFR2, which are critical in cancer cell proliferation and angiogenesis .

2. Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. Research indicates that pyridine derivatives can modulate neuroinflammatory pathways and provide protection against neuronal cell death, making them potential candidates for treating neurodegenerative diseases .

3. Antimicrobial Properties
Preliminary studies have shown that 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid exhibits antimicrobial activity against various bacterial strains. This could be attributed to the ability of the pyridine moiety to interact with bacterial membranes or inhibit vital metabolic pathways .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies, particularly focusing on its ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation. For example, its role as an inhibitor of certain proteases has been explored, indicating potential therapeutic applications in diseases characterized by excessive proteolytic activity .

2. Drug Development
Due to its favorable pharmacokinetic properties—such as good permeability and absorption characteristics—this compound serves as a lead structure for the development of new pharmaceuticals targeting cancer and inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulators
Research has begun to explore the use of this compound as a plant growth regulator. Its structural similarity to known growth-promoting compounds suggests that it may enhance plant growth or resistance to stress conditions .

2. Pesticide Development
The antimicrobial properties of this compound also open avenues for its use in developing new biopesticides. By leveraging its ability to inhibit microbial growth, formulations containing this compound could provide environmentally friendly alternatives to traditional chemical pesticides .

Case Studies

Study Focus Findings
Study AAnticancer activityIC50 values of 4.98 µM against MCF-7 cells; effective inhibition of VEGFR2 and topoisomerase II .
Study BNeuroprotective effectsModulation of neuroinflammatory pathways; potential use in neurodegenerative disease treatment .
Study CAntimicrobial propertiesEffective against multiple bacterial strains; potential for biopesticide applications .

Mechanism of Action

The mechanism by which 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

(a) [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic Acid (CAS: 325970-26-1)

  • Molecular Formula : C₈H₈N₂O₄
  • Molecular Weight : 196.16 g/mol
  • Key Differences :
    • Shorter carbon chain (acetic acid vs. butyric acid backbone).
    • Absence of the methylsulfanyl group, reducing lipophilicity.
    • Higher polarity due to the carboxylic acid dominating the structure.
  • Implications : The shorter chain limits steric interactions, making it more suitable for targets requiring compact ligands .

(b) 2-[(3-Carboxy-1-oxoprolyl)amino]-2-deoxy-D-glucose

  • Molecular Features : Contains a glucose backbone instead of butyric acid.
  • Key Differences :
    • Carbohydrate moiety introduces multiple hydroxyl groups, enhancing water solubility.
    • The 3-carboxyprolyl group may influence binding to glycosylation enzymes.
  • Implications : Used in studies of glucose metabolism, contrasting with the sulfur-focused applications of the target compound .

Sulfur-Containing Derivatives

(a) (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid

  • Molecular Features: Sulfino (-SO₂H) and triazolyl groups.
  • Key Differences: Sulfino group increases acidity and hydrogen-bonding capacity.
  • Implications : Likely used in chelation therapy or protease inhibition, diverging from the methylsulfanyl group’s role in redox modulation .

(b) 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid

  • Molecular Features : Pyrimidine core with chlorobenzyl and trifluoromethyl substituents.
  • Trifluoromethyl group increases metabolic stability.
  • Implications : Designed for high-affinity enzyme inhibition, contrasting with the target compound’s simpler structure .

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Applications
Target Compound Pyridine, amide, -SCH₃, -COOH 270.31 Sulfur metabolism, prodrug design
[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic Acid Pyridine, amide, -COOH 196.16 Ligand for small-molecule targets
(2S,3S)-2-Amino-3-methyl-3-sulfino-... Sulfino, triazole, -COOH Not provided Chelation, enzyme inhibition
TAS-103 (Quinoline derivative) Quinoline, hydroxy, dimethylamino Not provided Topoisomerase inhibition, anticancer

Research Findings and Implications

  • Bioactivity: The methylsulfanyl group in the target compound may participate in disulfide bond formation or act as a leaving group in prodrug activation, unlike the sulfino or triazole groups in analogs .
  • Solubility: Compared to [(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid, the target compound’s longer chain and -SCH₃ group reduce aqueous solubility but improve membrane permeability .
  • Synthetic Challenges: Epimerization issues noted in related compounds (e.g., (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid) highlight the importance of stereochemical control during synthesis .

Biological Activity

2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid, also known by its CAS number 1397007-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14N2O4S, with a molecular weight of approximately 270.31 g/mol. The compound features a pyridine ring substituted with hydroxyl and carbonyl groups, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antitumor Activity : In vitro studies have suggested that derivatives of pyridine compounds can inhibit ribonucleotide reductase activity, which is essential for DNA synthesis in cancer cells. For instance, similar compounds have shown IC50 values in the low micromolar range against leukemia cell lines, indicating significant antineoplastic potential .
  • Neuroprotective Effects : In silico studies have indicated that derivatives of pyridine may interact with neurodegenerative pathways, potentially offering protective effects against conditions like Alzheimer's disease .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, thiosemicarbazone derivatives derived from pyridine have been reported to exhibit notable cytotoxicity against L1210 leukemia cells .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : The interaction with signaling pathways related to apoptosis and cell cycle regulation has been suggested as a mechanism for the observed biological activities.

Case Studies

StudyObjectiveFindings
Evaluate antitumor propertiesIdentified potent inhibitors of ribonucleotide reductase with significant cytotoxicity against L1210 leukemia cells.
Investigate neuroprotective potentialDemonstrated potential interactions with neurodegenerative pathways through computational modeling.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary studies indicate that high doses may lead to toxicity; however, specific LD50 values and detailed toxicological profiles remain under investigation. The no observed effect level (NOEL) has been suggested at 30 mg/kg body weight/day based on related compounds .

Q & A

Q. How to address low yields in scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry via DoE (Design of Experiments), focusing on carbodiimide coupling agent ratios. Switch from batch to flow chemistry for exothermic steps. Use scavenger resins (e.g., polymer-bound trisamine) to remove excess reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.